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molecular formula C13H16N2O2 B3051724 2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)- CAS No. 356072-48-5

2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)-

Cat. No. B3051724
M. Wt: 232.28 g/mol
InChI Key: YFRNKLUVBCZXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06953793B2

Procedure details

4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester (17 g, 51 mmol) and 1:1 TFA/CH2Cl2 (40 mL) were combined and set stirring. After 45 min the mixture was evaporated to give a clear brown oil. The oil was set stirring and Et2O was added (300 mL). A solid formed and was filtered, washed with Et2O and air dried to give 16 g (90%) of a light beige solid. MS (electrospray): exact mass calculated for C13H16N2O2, 232.12. m/z found, 233.1 [M+H]+. 1H NMR (400 MHz, CD3OD): 7.44 (dd, J=6.5, 1.4 Hz, 1H), 7.20-7.7.10 (m, 3H), 4.58 (s, 2H), 4.55-4.45 (m, 1H), 4.65-4.55 (m, 2H), 3.27 (dt, J=13.0, 2.3 Hz, 2H), 3.05 (dd, J=12.3, 4.1 Hz, 2H), 2.15 (d, J=13.8 Hz, 2H).
Name
TFA CH2Cl2
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=3[O:17][CH2:16][C:15]2=[O:24])[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O.C(Cl)Cl>CCOCC>[NH:8]1[CH2:9][CH2:10][CH:11]([N:14]2[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=3[O:17][CH2:16][C:15]2=[O:24])[CH2:12][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N1C(COC2=C1C=CC=C2)=O
Step Two
Name
TFA CH2Cl2
Quantity
40 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
set stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 45 min the mixture was evaporated
Duration
45 min
CUSTOM
Type
CUSTOM
Details
to give a clear brown oil
STIRRING
Type
STIRRING
Details
The oil was set stirring
CUSTOM
Type
CUSTOM
Details
A solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with Et2O and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)N1C(COC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 135.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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